4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid
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Overview
Description
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinyl group, which is further substituted with a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrimidinyl intermediate, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxo-3-(2-furylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Similar structure but with a furyl group instead of a thienyl group.
4-(2-oxo-3-(2-phenylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienylmethyl group in 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3S/c19-15(20)12-4-6-13(7-5-12)18-9-2-8-17(16(18)21)11-14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,19,20) |
InChI Key |
ZFJITJNRFPQCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CS3 |
Origin of Product |
United States |
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